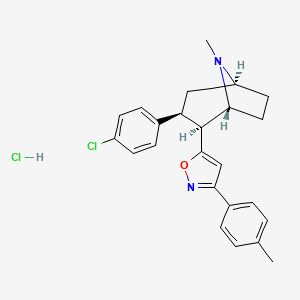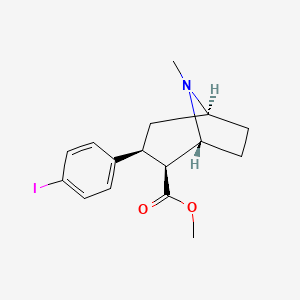
NSC348884
概要
説明
NSC348884 is a small molecular inhibitor known for its ability to disrupt the oligomerization of nucleophosmin, a multifunctional nucleolar phosphoprotein.
科学的研究の応用
NSC348884 has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including prostate, breast, lung, colon, and lymphoma cells. The compound specifically disrupts nucleophosmin oligomer formation, leading to the induction of apoptosis. It has also been found to synergize with chemotherapy drugs like doxorubicin, enhancing their cytotoxic effects .
作用機序
Target of Action
NSC348884 is a small molecular inhibitor that primarily targets Nucleophosmin (NPM) . NPM is a multifunctional nucleolar phosphoprotein that shuttles between the cytoplasm and the nucleus . It is over-expressed in actively proliferating cells and various cancer cells, including prostate, colon, ovarian, gastric, lymphoma, leukemia, and bladder .
Mode of Action
This compound is supposed to act as a potent inhibitor of NPM oligomerization . It disrupts the formation of NPM oligomers, which are structures formed by the binding of multiple NPM molecules .
Biochemical Pathways
NPM is involved in various cellular processes including ribosome biogenesis, DNA-damage repair, centrosome duplication, and DNA replication . It also plays a role in apoptosis and can modulate p53 stability and activity . this compound, by targeting NPM, could potentially affect these biochemical pathways.
Pharmacokinetics
Detailed pharmacokinetic and pharmacodynamic evaluations of this compound are necessary for further development as a potential therapeutic agent
Result of Action
This compound has been shown to induce apoptosis in several human cancer cell lines . It up-regulates p53, a tumor suppressor, leading to its stability and activation . It has been documented that this compound cytotoxicity is rather associated with modified cell adhesion signaling .
生化学分析
Biochemical Properties
NSC348884 is known to interact with NPM, a protein that plays a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication . This compound was initially thought to act as a potent inhibitor of NPM oligomerization . Recent studies have shown that this compound does not inhibit the formation of NPM oligomers . Instead, it is associated with modified cell adhesion signaling .
Cellular Effects
This compound has been shown to have an inhibitory effect on the proliferation of both wild-type and NPM1-mutant AML cells . It can significantly induce AML cell apoptosis and has a stronger proapoptotic effect on NPM1-mutant AML cells . Moreover, this compound treatment resulted in a rapid increase in Ser15 phosphorylation of p53, leading to its stability and activation .
Molecular Mechanism
The molecular mechanism of this compound involves disrupting NPM oligomer formation, which was initially thought to be its primary mode of action . It has been found that this compound does not inhibit the formation of NPM oligomers . Instead, its cytotoxicity is associated with modified cell adhesion signaling . This suggests that the cytotoxic mechanism of this compound needs to be reconsidered .
Dosage Effects in Animal Models
It has been suggested that this compound could be a useful approach to anticancer therapy
Metabolic Pathways
Given its interaction with NPM, it may influence pathways related to ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication .
Transport and Distribution
Given its interaction with NPM, it may be involved in processes related to nucleolar and cytoplasmic shuttling .
Subcellular Localization
This compound interacts with NPM, which is predominantly located in the granular component of the nucleolus and shuttles dynamically among nucleoli, the nucleoplasm, and the cytoplasm
準備方法
The synthesis of NSC348884 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is available in high purity for research purposes .
化学反応の分析
NSC348884 primarily undergoes reactions that disrupt the formation of nucleophosmin oligomers. It binds with nucleophosmin and disrupts its oligomer formation, leading to apoptosis in cancer cells. The compound shows cytotoxicity to cancer cells and induces apoptosis through upregulation of p53 protein levels and phosphorylation .
類似化合物との比較
NSC348884 is unique in its specific inhibition of nucleophosmin oligomerization. Similar compounds include sanguinarine and salvianolic acid A, which also exhibit cytotoxic effects on cancer cells. this compound’s ability to disrupt nucleophosmin oligomer formation and induce apoptosis through p53 upregulation sets it apart from these compounds .
References
特性
IUPAC Name |
N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOLQEUQAFTQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319638 | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81624-55-7 | |
| Record name | NSC348884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC348884 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B1680136.png)
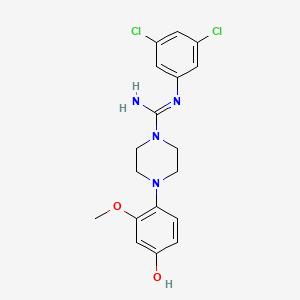
![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)
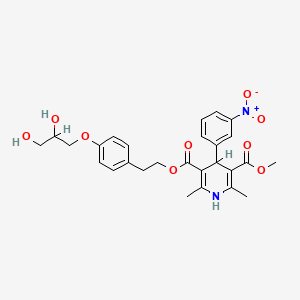
![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)
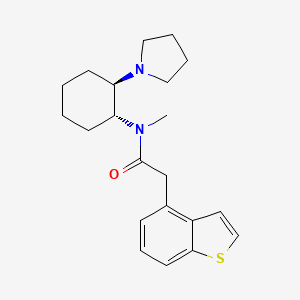
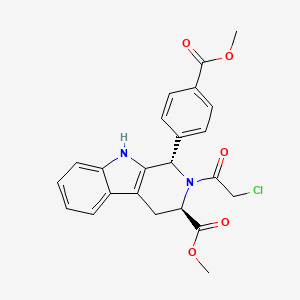
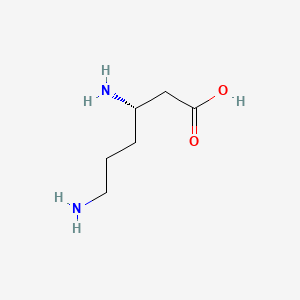
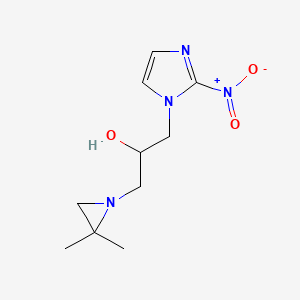
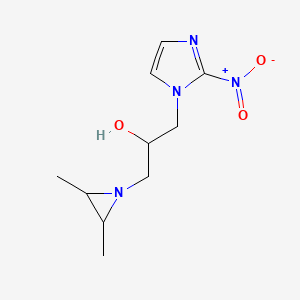
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
